Home > Products > Screening Compounds P49380 > 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one -

2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Catalog Number: EVT-5685236
CAS Number:
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) investigated for its potential in treating insomnia and sleep disorders [, ]. DORAs act by blocking the action of orexins, neuropeptides that regulate sleep-wake cycles.
  • Relevance: Although the specific structure of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one isn't mentioned in the provided papers, its chemical name suggests it might possess structural features similar to known orexin receptor antagonists like almorexant. Both compounds likely share a core structure that facilitates interaction with orexin receptors. Additionally, the research emphasizes the kinetic properties of various DORAs, including almorexant [], which suggests that 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one might be grouped within this category and share similar kinetic behaviors.

SB-649868

  • Compound Description: Similar to almorexant, SB-649868 is another DORA investigated for its potential in treating insomnia and sleep disorders [, ].
  • Relevance: The research highlights SB-649868 alongside almorexant when discussing the kinetic properties of DORAs, indicating shared structural features that influence their binding to orexin receptors []. The inclusion of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one in this context suggests potential structural similarities and possible classification as a DORA.

Suvorexant (MK-4305)

  • Compound Description: Suvorexant is a DORA approved by the FDA for the treatment of insomnia [, , ]. Studies demonstrate that suvorexant primarily increases REM sleep, potentially causing disturbances in sleep architecture [, ].
  • Relevance: The provided research extensively compares suvorexant's effects on sleep architecture to those of selective OX2R antagonists like IPSU [, ]. While the structure of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one remains unspecified, its potential classification as a DORA based on its name suggests potential structural similarities with suvorexant. Understanding suvorexant's effects on sleep architecture provides a framework for investigating the potential effects of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one.

Filorexant (MK-6096)

  • Compound Description: Filorexant is a DORA investigated for the treatment of insomnia and sleep disorders [].
  • Relevance: Filorexant's inclusion alongside almorexant, SB-649868, and suvorexant emphasizes its structural relation to these DORAs []. Although the exact structure of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one is unknown, its potential categorization as a DORA suggests it might share a core structure and similar binding kinetics with filorexant.

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

  • Compound Description: IPSU is a selective antagonist of the orexin 2 receptor (OX2R) [, , ]. Unlike DORAs, IPSU demonstrates a preference for increasing NREM sleep with less disruption to sleep architecture compared to suvorexant [, ].
  • Relevance: The research extensively contrasts the effects of IPSU, a selective OX2R antagonist, with DORAs, including suvorexant, on sleep architecture [, ]. This comparison highlights the potential for different pharmacological profiles and sleep-regulating properties based on the selectivity of the compound. Although the specific structure of 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one is not defined, its potential classification as a DORA suggests that its effects on sleep architecture might differ from those of IPSU.

(S)-N-([1,1′-Biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)

  • Compound Description: BBAC is another compound used in studying orexin receptors. Notably, it exhibits fast binding kinetics, reaching equilibrium rapidly in binding and functional assays [].
  • Relevance: BBAC serves as a comparative example to the slower binding kinetics observed with DORAs like almorexant, SB-649868, suvorexant, and filorexant []. If 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one is identified as a DORA, its kinetic properties might align more closely with the slower-binding DORAs than with BBAC, suggesting a potential for longer-lasting receptor occupancy.

Isoxaflutole

  • Compound Description: Isoxaflutole is a herbicide that degrades in soil to form diketonitrile 2 (2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione), its primary active metabolite [].

Properties

Product Name

2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

IUPAC Name

2-cyclopropyl-9-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H29N3O2/c1-17-13-20(28-24-17)15-25-11-9-23(10-12-25)14-21(18-5-3-2-4-6-18)22(27)26(16-23)19-7-8-19/h2-6,13,19,21H,7-12,14-16H2,1H3

InChI Key

ASVURYAMYJDYKI-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CN2CCC3(CC2)CC(C(=O)N(C3)C4CC4)C5=CC=CC=C5

Canonical SMILES

CC1=NOC(=C1)CN2CCC3(CC2)CC(C(=O)N(C3)C4CC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.